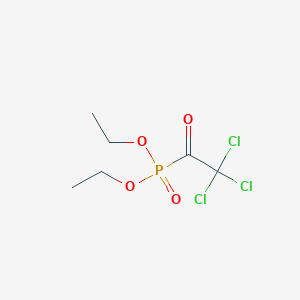
Disodium 4,4/'-biphenyldiolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 4,4’-biphenyldiolate is an organic compound with the molecular formula C12H8Na2O2 It is a disodium salt of 4,4’-biphenyldiolate, which is derived from biphenyl, a compound consisting of two benzene rings connected by a single bond
准备方法
Synthetic Routes and Reaction Conditions
Disodium 4,4’-biphenyldiolate can be synthesized through several methods. One common approach involves the reaction of 4,4’-biphenyldiol with sodium hydroxide. The reaction typically takes place in an aqueous solution, where the biphenyldiol is dissolved and then treated with sodium hydroxide to form the disodium salt. The reaction can be represented as follows:
C12H10O2+2NaOH→C12H8Na2O2+2H2O
Industrial Production Methods
In industrial settings, the production of disodium 4,4’-biphenyldiolate may involve more efficient and scalable processes. These methods often include the use of continuous reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis of this compound.
化学反应分析
Types of Reactions
Disodium 4,4’-biphenyldiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its diol form.
Substitution: The sodium ions can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ion-exchange reactions can be carried out using various metal salts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 4,4’-biphenyldiol.
Substitution: Various metal biphenyldiolate salts.
科学研究应用
Disodium 4,4’-biphenyldiolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other biphenyl derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antioxidant therapy.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of disodium 4,4’-biphenyldiolate involves its ability to undergo redox reactions. The compound can act as both an electron donor and acceptor, making it useful in various redox processes. Its molecular targets include enzymes and other proteins involved in redox reactions. The pathways involved in its action are primarily related to its ability to transfer electrons and participate in oxidation-reduction cycles.
相似化合物的比较
Disodium 4,4’-biphenyldiolate can be compared with other similar compounds, such as:
Disodium terephthalate: Both compounds are disodium salts of aromatic diols, but disodium terephthalate has a different structure and is used primarily in the production of polyesters.
Disodium 2,2’-biphenyldiolate: This compound is similar in structure but has different substitution patterns on the biphenyl rings, leading to different chemical properties and applications.
Conclusion
Disodium 4,4’-biphenyldiolate is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable reagent and precursor in organic synthesis, biology, medicine, and industrial applications. Further research into its properties and applications is likely to uncover even more uses for this fascinating compound.
属性
IUPAC Name |
disodium;4-(4-oxidophenyl)phenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2.2Na/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;;/h1-8,13-14H;;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJHJCFVDJZIHN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Na2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
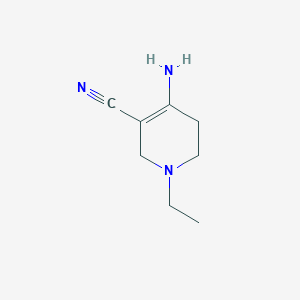
![4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide](/img/structure/B98247.png)
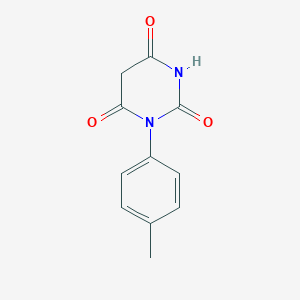
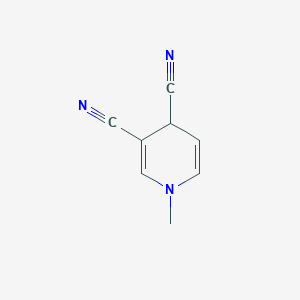
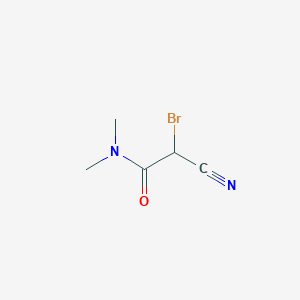
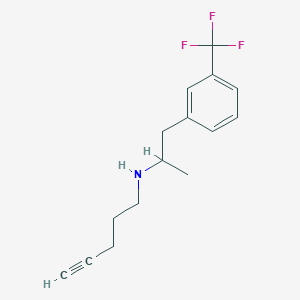



![Isochromeno[3,4-b]chromene-5,12-dione](/img/structure/B98263.png)


